Spiramine A

Platelet aggregation PAF antagonism Cardiovascular pharmacology

Spiramine A is a C₂₀-diterpene alkaloid belonging to the atisine-type structural class, first isolated and structurally characterized from Spiraea japonica var. acuminata.

Molecular Formula C24H33NO4
Molecular Weight 399.5 g/mol
Cat. No. B15568576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiramine A
Molecular FormulaC24H33NO4
Molecular Weight399.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15-,16+,17-,18+,19-,20+,21+,22+,23-,24+/m0/s1
InChIKeyZPELMDXCJZDIBP-OWOZRORESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Spiramine A: An Atisine-Type Diterpene Alkaloid from Spiraea japonica for Platelet Aggregation and Neuroprotection Research


Spiramine A is a C₂₀-diterpene alkaloid belonging to the atisine-type structural class, first isolated and structurally characterized from Spiraea japonica var. acuminata [1]. Its molecular formula is C₂₄H₃₃NO₄, with a molecular weight of 399.50 g/mol and a topological polar surface area (TPSA) of 48.00 Ų [2]. Spiramine A is a known component of the atisine-type diterpenoid alkaloid family, which comprises 87 characterized members distributed across genera such as Spiraea, Delphinium, and Aconitum [3]. The compound is distinguished by a unique oxazolidine ring and oxygen substitution at the C-15 position—structural features that are critical to its biological activity profile [4].

Why Spiramine A Cannot Be Interchanged with Generic Atisine-Type Diterpene Alkaloids


The atisine-type diterpene alkaloid family exhibits pronounced structure-dependent divergence in both potency and selectivity across biological targets. A systematic evaluation of 14 atisine-type alkaloids and derivatives demonstrated that while many members selectively inhibit PAF-induced platelet aggregation, structural modifications—such as the presence of an oxazolidine ring and specific C-15 oxygen substitution—dramatically alter activity profiles [1]. Spiramine C₁, for instance, exhibits non-selective inhibition across PAF, ADP, and arachidonic acid pathways (IC₅₀ values of 30.5, 56.8, and 29.9 μM, respectively), whereas Spiramine A demonstrates selective PAF antagonism with a 4.5-fold higher potency (IC₅₀ = 6.7 μM) . These pronounced differences in selectivity and potency across close structural analogs preclude the assumption of functional equivalence; substitution without empirical verification would compromise both experimental reproducibility and the validity of mechanistic conclusions in platelet pharmacology or neuroprotection studies.

Spiramine A: Quantified Evidence of Potency and Selectivity Differentiation Against Structural Analogs


Spiramine A Exhibits 4.5-Fold Higher Potency for PAF-Induced Platelet Aggregation Compared to Spiramine C₁

Spiramine A demonstrates significantly higher potency in inhibiting PAF-induced rabbit platelet aggregation relative to the structurally related analog Spiramine C₁. In standardized in vitro assays, Spiramine A achieved an IC₅₀ of 6.7 μM , whereas Spiramine C₁ required a concentration of 30.5 ± 2.7 μM to achieve equivalent inhibition [1].

Platelet aggregation PAF antagonism Cardiovascular pharmacology

Spiramine A Confers Selective PAF Antagonism, Avoiding the Broad-Spectrum Antiplatelet Activity of Spiramine C₁

Spiramine A exhibits selective inhibition of PAF-induced platelet aggregation, with no significant effect on ADP- or arachidonic acid-induced aggregation pathways [1]. In contrast, the structurally related analog Spiramine C₁ displays non-selective inhibition across all three aggregation pathways, with IC₅₀ values of 30.5 ± 2.7 μM (PAF), 56.8 ± 8.4 μM (ADP), and 29.9 ± 9.9 μM (arachidonic acid) [2].

Selectivity profiling PAF receptor ADP receptor Arachidonic acid pathway

Spiramine A Demonstrates Documented Neuroprotective Activity in Ischemia-Relevant Cellular Models

Spiramine A has been documented to exert neuroprotective effects in PC12 pheochromocytoma cells subjected to oxygen-glucose deprivation/reperfusion (OGD/R), a widely accepted in vitro model of cerebral ischemia [1]. This activity profile positions Spiramine A as a reference compound for ischemia-reperfusion injury studies.

Neuroprotection PC12 cells OGD/R model Cerebral ischemia

Spiramine A Possesses Favorable Predicted ADMET Properties Including Blood-Brain Barrier Penetration

Computational ADMET profiling predicts that Spiramine A has a high probability of blood-brain barrier penetration (77.50%) and human intestinal absorption (96.06%) [1]. These predicted pharmacokinetic properties, derived from admetSAR 2 modeling, compare favorably to the broader atisine-type diterpene alkaloid class, many members of which exhibit poor CNS penetration [2].

ADMET Blood-brain barrier Oral bioavailability Drug-likeness

Spiramine A Exhibits Antitumor and Antimicrobial Activity In Vitro, Expanding Its Utility Beyond Platelet and Neuronal Models

Spiramine A has been shown to possess both antitumor and antimicrobial activity in in vitro assays . While specific IC₅₀ values and comparator data are not available in the open literature at a level sufficient for quantitative differentiation, these additional activity domains provide a broader experimental utility relative to atisine-type alkaloids that lack documented cytotoxic or antimicrobial phenotypes.

Antitumor activity Antimicrobial activity Cytotoxicity Natural product pharmacology

Recommended Research and Industrial Application Scenarios for Spiramine A Based on Quantified Evidence


Target-Selective PAF Receptor Antagonism Studies in Platelet Pharmacology

Spiramine A is optimally deployed in experiments requiring selective inhibition of PAF-induced platelet aggregation without confounding activity at ADP or arachidonic acid pathways. At a working concentration range of approximately 1–20 μM, it provides PAF-selective antagonism [1], enabling clean mechanistic interrogation of PAF receptor signaling in thrombosis and cardiovascular disease models.

In Vitro Neuroprotection Research Using Ischemia-Reperfusion Models

Spiramine A serves as a validated positive control or test compound in PC12 cell-based oxygen-glucose deprivation/reperfusion (OGD/R) assays—a standard model for cerebral ischemia [2]. Its predicted blood-brain barrier permeability (77.50%) further supports its utility as a lead-like scaffold for CNS-targeted neuroprotective drug discovery [3].

Structure-Activity Relationship (SAR) Studies on Atisine-Type Diterpene Alkaloids

The documented structure-activity divergence between Spiramine A (selective PAF antagonism) and Spiramine C₁ (non-selective triple-pathway inhibition) provides a robust foundation for SAR investigations [1]. The oxazolidine ring and C-15 oxygen substitution in Spiramine A serve as key pharmacophoric features that can be systematically varied to probe molecular determinants of selectivity and potency.

Natural Product Reference Standard for Analytical Method Development and Quality Control

Spiramine A is a well-characterized atisine-type alkaloid with established chromatographic and spectroscopic properties [4]. It is routinely employed as a reference standard for the identification, quantification, and purity assessment of Spiraea japonica-derived extracts and for the development of LC-MS methods targeting diterpene alkaloids in complex botanical matrices .

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